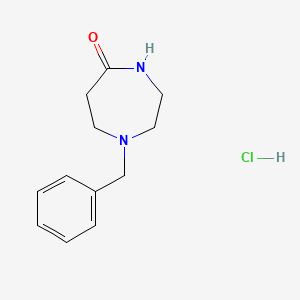

1-Benzyl-1,4-diazepan-5-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C12H17ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,4-diazepan-5-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 1,4-diazepan-5-one in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

1.1. Formation via Schmidt Reaction

The compound can be synthesized through a Schmidt reaction using 1-benzyl-4-piperidone as a precursor. This involves treatment with sodium azide in acidic conditions:

-

Reagents : Sodium azide, concentrated sulfuric acid, acetic acid.

-

Conditions : 0°C for 2 hours, followed by stirring at 5°C for 25 hours.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | H₂SO₄, AcOH, 0°C → 5°C | Intermediate formation |

| 2 | NaOH (alkalinization), CHCl₃ extraction | Isolation of crude product |

| 3 | Silica gel chromatography (CHCl₃/MeOH) | Purified product |

1.2. Benzoylation Reactions

The benzyl group facilitates sulfonylation and acylation at the nitrogen atoms:

-

Example : Reaction with benzenesulfonyl chloride under basic conditions:

| Reaction Component | Details |

|---|---|

| Substrate | 1-Benzyl-1,4-diazepan-5-one |

| Catalyst/Base | NaOH |

| Workup | Celite filtration, EtOAc extraction |

| Purification | Silica gel column chromatography (MeOH/DCM) |

Hydrogenolysis and Deprotection

The benzyl group can be selectively removed via catalytic hydrogenation:

-

Catalyst : Pd(OH)₂/C under H₂ atmosphere.

-

Conditions : 45°C in methanol with HCl.

-

Outcome : Generates 1,4-diazepan-5-one hydrochloride as a crude product .

| Parameter | Value |

|---|---|

| H₂ Pressure | 1 atm |

| Reaction Time | Overnight |

| Post-Processing | Filtration (Celite), solvent evaporation |

Nucleophilic Substitution and Cyclization

The diazepane ring participates in nucleophilic substitution and cycloaddition reactions:

-

Example : Copper-catalyzed coupling with trans-1,2-cyclohexanediamine in 1,4-dioxane at 100°C yields nitro derivatives .

| Component | Role |

|---|---|

| CuI | Catalyst |

| K₃PO₄ | Base |

| Cyclohexanediamine | Ligand |

Comparative Reaction Data

Key reactions and their outcomes are summarized below:

Structural and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Benzyl-1,4-diazepan-5-one hydrochloride is primarily recognized for its role as an inhibitor of human nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of nitric oxide synthesis can have therapeutic implications in conditions where modulation of this pathway is beneficial.

The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including acylation, reduction, and condensation reactions. These reactions can lead to the formation of more complex heterocyclic compounds that may have additional biological activities.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Acylation | Forms amides through reaction with acyl chlorides or anhydrides |

| Reduction | Carbonyl group can be reduced to alcohols using LiAlH₄ or NaBH₄ |

| Condensation | Participates in condensation reactions with other functional groups |

| Oxidation | Can be oxidized to form N-oxides or other derivatives |

| Cyclization | Undergoes cyclization to yield diverse heterocyclic structures |

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

- Study on Nitric Oxide Synthesis : Research published in PubMed demonstrated that this compound effectively inhibits nitric oxide synthase activity, suggesting its potential use in treating conditions characterized by excessive nitric oxide production, such as septic shock and neurodegenerative diseases .

- Synthesis of Novel Heterocycles : A study reported the successful use of this compound as a precursor in synthesizing new heterocyclic compounds with potential anti-inflammatory properties . This underscores its utility in drug discovery processes.

- Pharmacological Screening : Another investigation explored the pharmacological effects of derivatives synthesized from this compound, revealing promising results against various targets including chemokine receptors .

Wirkmechanismus

The mechanism of action of 1-Benzyl-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1,4-Diazepan-5-one: Lacks the benzyl group, leading to different chemical properties.

1-Benzyl-1,4-diazepane: Lacks the ketone group, affecting its reactivity.

1-Benzyl-1,4-diazepan-5-one: The non-hydrochloride form, which may have different solubility and stability.

Uniqueness: 1-Benzyl-1,4-diazepan-5-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications .

Biologische Aktivität

1-Benzyl-1,4-diazepan-5-one hydrochloride (CAS number: 854828-86-7) is a diazepane derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly as an inhibitor of nitric oxide synthase (NOS), which may have implications in several therapeutic areas, including cardiovascular health and neuroprotection.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is C14H18ClN2O, with a molecular weight of approximately 240.74 g/mol. The compound's structure allows for significant intermolecular hydrogen bonding, contributing to its stability and biological activity.

The primary mechanism of action for this compound involves its inhibition of nitric oxide synthase (NOS). This inhibition can lead to decreased levels of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. Elevated NO levels are associated with inflammatory responses and neurodegenerative diseases, suggesting that this compound could be beneficial in conditions characterized by excessive NO production.

Inhibition of Nitric Oxide Synthase

Research indicates that this compound effectively inhibits NOS activity. This property is particularly relevant in pharmacology, as it may help manage conditions related to excessive NO production, such as:

- Inflammation

- Neurodegenerative diseases

- Cardiovascular disorders

The modulation of NOS by this compound suggests potential therapeutic applications in treating these conditions.

Antimicrobial and Anticancer Properties

In addition to its role as an NOS inhibitor, preliminary studies have indicated that this compound may possess antimicrobial and anticancer properties. These activities are essential for further exploration in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methyl-1,4-diazepan-5-one | Diazepane | Substituent at nitrogen position; similar reactivity |

| 2-Benzyl-2-piperidinone | Piperidine | Shares benzyl group; different ring structure |

| 3-Benzyl-3-hydroxypiperidine | Piperidine | Hydroxyl substituent alters biological activity |

The uniqueness of this compound lies in its specific inhibition of NOS and its potential therapeutic applications compared to other diazepane derivatives.

Eigenschaften

IUPAC Name |

1-benzyl-1,4-diazepan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c15-12-6-8-14(9-7-13-12)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYTGOYFUEVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.